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Introduction

Voclosporin is a novel calcineurin inhibitor (CNI) and a structural analog of cyclosporine A,
engineered for a more predictable pharmacokinetic/pharmacodynamic profile and increased
potency.[1] While primarily approved for the treatment of lupus nephritis (LN), an autoimmune
condition, a growing body of preclinical and clinical evidence suggests that Voclosporin
possesses antiviral properties, particularly against SARS-CoV-2.[2][3] This technical guide
provides an in-depth overview of the current research into the antiviral effects of Voclosporin,
detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical
studies, and outlining the experimental protocols used in this research.

Core Mechanism of Action: Calcineurin and
Cyclophilin Inhibition

Voclosporin's primary mechanism of action is the inhibition of calcineurin, a calcium-
dependent protein phosphatase crucial for T-cell activation.[4] By forming a complex with an
intracellular protein called cyclophilin A, Voclosporin binds to and inhibits calcineurin.[2] This
action blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a
transcription factor.[4] Preventing NFAT's translocation into the nucleus suppresses the
transcription of various pro-inflammatory cytokines, including Interleukin-2 (IL-2), thereby
dampening the T-cell-mediated immune response.[1][4]
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The antiviral activity of Voclosporin and other cyclophilin-binding CNiIs is believed to stem from
this interaction with cyclophilin.[2] Cyclophilins are host cell proteins that can be co-opted by a
variety of viruses, including coronaviruses, to aid in their replication process.[2] By inhibiting
cyclophilin, Voclosporin is thought to interfere with a critical host-virus interaction necessary
for viral propagation.[2] This mechanism is distinct from that of other CNIs like tacrolimus,
which bind to a different immunophilin (FK-binding proteins) to inhibit calcineurin.[2]
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Figure 1: Voclosporin's Immunosuppressive Mechanism of Action.

Preclinical Evidence: In Vitro Antiviral Activity

In vitro studies have been crucial in establishing the direct antiviral potential of Voclosporin
against SARS-CoV-2. These experiments consistently show that Voclosporin inhibits viral
replication more potently than other calcineurin inhibitors.
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Quantitative Data Summary: In Vitro Studies
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Experimental Protocols: In Vitro Assays

1. Viral Progeny Yield Reduction Assay in Calu-3 Cells[6]
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» Objective: To quantify the effect of pure compounds of Voclosporin (VCS), Cyclosporine A

(CsA), and Tacrolimus (TAC) on the production of infectious SARS-CoV-2 particles.

Cell Line: Human lung epithelial cells (Calu-3), which are a relevant model for respiratory
virus infection.

Methodology:

Labware: To circumvent issues with the compound binding to plastic, all experiments were
conducted using glass labware.[6][7]

Cell Culture: Calu-3 cells were cultured in glass containers until confluent.

Treatment: Cells were pre-incubated with specified concentrations of pure Voclosporin,
CsA, Tacrolimus, or Remdesivir (as a positive control).

Infection: Following pre-incubation, cells were infected with SARS-CoV-2.

Incubation: The infected cells were incubated for 24 hours in a medium containing the
respective drug.

Quantification: Supernatants were collected, and the amount of infectious viral progeny
was quantified using a plague assay on Vero E6 cells.

Cytotoxicity: A parallel assay was run on mock-infected cells treated with the compounds
to assess cell viability and ensure the observed antiviral effect was not due to toxicity.[6]

2. Cytopathic Effect (CPE) Reduction Assay[7][8]

Objective: To determine the concentration at which pharmaceutical formulations of
immunosuppressive drugs inhibit the virus-induced killing of cells.

Cell Line: Vero EG6 cells.
Methodology:

o Drug Preparation: Two-fold serial dilutions of the pharmaceutical formulations (e.g.,

Voclosporin capsules, placebo capsules) were prepared.
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o Cell Treatment: Vero EG6 cells were pre-incubated with the drug dilutions.

o Infection: Cells were then infected with SARS-CoV-2 and maintained in a medium
containing the drug.

o Incubation: The plates were incubated for 3 days.

o Measurement: Cell viability was measured using a colorimetric assay (e.g., MTS or MTT
assay) to quantify the cytopathic effect. The 50% effective concentration (EC50) was then
calculated.

o Cytotoxicity Control: Mock-infected cells were treated in parallel to determine the 50%
cytotoxic concentration (CC50).[8]
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Figure 2: Workflow for In Vitro Viral Progeny Yield Reduction Assay.

Clinical Evidence: Voclosporin in
Immunocompromised Patients

The antiviral potential of Voclosporin has been investigated in immunocompromised patient
populations, who are at high risk for severe and prolonged viral infections.

The VOCOVID Trial in Kidney Transplant Recipients
(KTRS)

The VOCOVID study was a proof-of-concept trial designed to evaluate the antiviral effect of
Voclosporin in kidney transplant recipients (KTRs) with mild to moderate COVID-19.[2]

. Voclosporin Tacrolimus

Metric P-value Reference
Group Group

Median Time to 12 days (IQR 8- 12 days (IQR 4—

] ys (IQ ys (IQ Not Significant [2][9]

Viral Clearance 28) 16)

Viral Load Drop
7.7 (3.4-10.7) 2.7 (2.0-4.3) 0.035 [2][9]

(ACY)

Note: The significant drop in viral load for the Voclosporin group was observed when trough
concentrations were on target (30-60 ng/ml).[2][10]

o Study Design: A prospective, randomized, open-label, proof-of-concept study.[2][9]

o Participants: 20 KTRs on stable tacrolimus-based immunosuppression who tested positive
for SARS-CoV-2 with mild to moderate symptoms.[2]

¢ Intervention: Patients were randomized 1:1 to either continue their tacrolimus-based regimen
or switch to Voclosporin. The treatment duration was 56 days.[2][5]

e Primary Endpoint: Time to clearance of SARS-CoV-2, as measured by quantitative reverse
transcription PCR (qRT-PCR) from nasopharyngeal swabs.[5]
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+ Key Assessments: In addition to viral load, the study assessed clinical recovery time, safety,
and tolerability. Pharmacokinetic analyses were performed to correlate drug trough levels
with viral load changes.[2][5]
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Figure 3: Experimental Workflow of the VOCOVID Clinical Trial.

Post Hoc Analysis of Lupus Nephritis (LN) Patients

Further evidence comes from a post hoc analysis of SARS-CoV-2 infections in patients from a
large clinical trial for lupus nephritis (AURORA-2), which was conducted during the COVID-19
pandemic.[2]
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. Voclosporin Placebo Group Relative Risk
Metric Reference
Group (n=116) (n=100) (95% CI)
SARS-CoV-2 _ 12% (12
) 6% (7 patients) ] 1.4 (0.97-2.06) [2][9]
Infection Rate patients)

Death from
Severe COVID- 0% (O patients) 3% (3 patients) 2.2 (1.90-2.54) [2][9]
19

o Study Design: A post hoc analysis of data from a randomized, placebo-controlled clinical
trial.[2][9]

o Participants: 216 patients with active lupus nephritis receiving standard-of-care
immunosuppression (mycophenolate mofetil and corticosteroids).[2]

« Intervention: Patients were randomly assigned to receive either add-on Voclosporin or a
placebo.[2]

e Analysis: The rates of confirmed SARS-CoV-2 infection and related outcomes, including
mortality, were retrospectively compared between the two treatment arms.[2]

Conclusion

The available evidence indicates that Voclosporin exhibits a significant antiviral effect,
particularly against SARS-CoV-2. This activity is supported by both in vitro data demonstrating
potent inhibition of viral replication and clinical data suggesting a beneficial role in
immunocompromised patients.[2][6] Preclinical studies show Voclosporin is a more potent
inhibitor of SARS-CoV-2 than older CNIs like cyclosporine and tacrolimus.[2][6] In a clinical
setting with kidney transplant recipients, on-target levels of Voclosporin were associated with
a significantly greater reduction in SARS-CoV-2 viral load compared to tacrolimus.[2][9]
Furthermore, in a cohort of lupus nephritis patients, those receiving Voclosporin had a lower
incidence of SARS-CoV-2 infection and no COVID-19-related deaths compared to the placebo
group.[2][9] The proposed mechanism, inhibition of host cyclophilin pathways essential for viral
replication, provides a strong rationale for these findings. These results warrant further
investigation to fully establish the clinical utility of Voclosporin as a therapeutic agent that
provides both immunosuppression and antiviral protection.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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